N-allyl-3,4-dichlorobenzamide
Description
N-allyl-3,4-dichlorobenzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group attached to an amide nitrogen substituted with an allyl chain. Its molecular formula is C₁₀H₉Cl₂NO, with a structure characterized by electron-withdrawing chlorine atoms at the 3- and 4-positions of the benzene ring and a reactive allyl group on the amide nitrogen.
Properties
Molecular Formula |
C10H9Cl2NO |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
3,4-dichloro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14) |
InChI Key |
PSGJMCFHDCSCBY-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of N-Substituted Dichlorobenzamides
| Compound Name | Substituents on Benzene | N-Alkyl Group | Molecular Formula | Key Properties (Inferred) |
|---|---|---|---|---|
| This compound | 3,4-Cl₂ | Allyl | C₁₀H₉Cl₂NO | Reactive allyl group; halogen bonds |
| N-butyl-3,4-dichlorobenzamide | 3,4-Cl₂ | Butyl | C₁₁H₁₃Cl₂NO | Increased hydrophobicity |
| N-cyclohexyl-2,4-dichlorobenzamide | 2,4-Cl₂ | Cyclohexyl | C₁₃H₁₅Cl₂NO | Steric rigidity; industrial use |
Table 2: Substituent Effects on Benzamide Derivatives
| Substituent Type | Electronic Effect | Example Compound | Impact on Reactivity |
|---|---|---|---|
| 3,4-Cl₂ | Electron-withdrawing | This compound | Enhances halogen bonding; stabilizes amide |
| 3,4-(OCH₃)₂ | Electron-donating | N-allyl-3,4-dimethoxybenzamide | Increases aromatic electron density |
| 3,4-(CH₃)₂ | Neutral | N-(3,4-dimethylphenyl)benzamide | Steric hindrance; no electronic activation |
Research Findings and Implications
- Crystallographic Behavior : The antiparallel NH conformation in chloro-substituted benzamides promotes robust hydrogen-bonded networks, suggesting utility in crystalline material design .
- Biological Relevance : Chlorine’s role in halogen bonding positions 3,4-dichloro derivatives as candidates for targeting halogen-binding enzyme pockets, whereas methoxy-substituted analogs may favor electron-rich interactions .
- Synthetic Flexibility : The allyl group’s reactivity offers pathways for further functionalization (e.g., thiol-ene click chemistry), contrasting with inert saturated chains in butyl or cyclohexyl analogs.
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